molecular formula C11H15BrN2O2S B4430429 5-bromo-N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide

5-bromo-N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide

Cat. No.: B4430429
M. Wt: 319.22 g/mol
InChI Key: ZIJPIRNYQMYADV-UHFFFAOYSA-N
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Description

5-bromo-N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Properties

IUPAC Name

5-bromo-N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2S/c12-10-2-1-9(17-10)11(15)13-3-4-14-5-7-16-8-6-14/h1-2H,3-8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJPIRNYQMYADV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.

    Carboxylation: The brominated thiophene is then carboxylated to form 5-bromothiophene-2-carboxylic acid.

    Amidation: The carboxylic acid is converted to its corresponding amide by reacting with 2-(morpholin-4-yl)ethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine substituent, converting it to a hydrogen atom.

    Substitution: The bromine atom in the thiophene ring can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiophene derivatives with hydrogen replacing the bromine atom.

    Substitution: Thiophene derivatives with various substituents replacing the bromine atom.

Scientific Research Applications

5-bromo-N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the production of advanced materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-thiophenecarboxamide
  • 5-chloro-2-thiophenecarboxamide
  • 5-methyl-2-thiophenecarboxamide

Uniqueness

5-bromo-N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in drug discovery and materials science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-bromo-N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide
Reactant of Route 2
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5-bromo-N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide

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